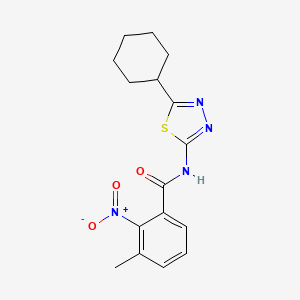
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used extensively in scientific research to investigate its potential therapeutic applications. MeOPP is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications. It has been found to have anxiolytic and antidepressant-like effects in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Wirkmechanismus
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool. It is a highly selective agonist of the 5-HT1A receptor, which allows for the investigation of the specific effects of 5-HT1A receptor activation. This compound has also been shown to have good bioavailability, which allows for the investigation of its effects in vivo. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action. This compound also has some potential side effects, such as hypothermia and sedation, which need to be taken into account when designing experiments.
Zukünftige Richtungen
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has shown promise as a potential therapeutic agent for the treatment of anxiety, depression, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of this compound in humans. Future studies should focus on the optimization of this compound's pharmacokinetic properties and the investigation of its effects in clinical trials. In addition, the development of novel 5-HT1A receptor agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield this compound. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWYBJAGNJGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)


![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
